REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:8]([NH:9][C:10](=[O:20])[CH2:11][CH2:12][S:13][CH2:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:7][N:6]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[N:5]=1.[CH2:27](Br)[CH3:28].[I-].[K+]>S1(CCCC1)(=O)=O>[Cl:3][C:4]1[C:8]([N:9]([CH2:27][CH3:28])[C:10](=[O:20])[CH2:11][CH2:12][S:13][CH2:14][CH2:15][C:16]([F:18])([F:17])[F:19])=[CH:7][N:6]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[N:5]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
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Name
|
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1NC(CCSCCC(F)(F)F)=O)C=1C=NC=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0.12 g
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Type
|
reactant
|
Smiles
|
[I-].[K+]
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Type
|
CUSTOM
|
Details
|
The gray suspension was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was slowly added dropwise over 5 minutes
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Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
after 3 minutes
|
Duration
|
3 min
|
Type
|
ADDITION
|
Details
|
were added sequentially
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Type
|
STIRRING
|
Details
|
to stir at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched after 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
by being poured drop-wise
|
Type
|
TEMPERATURE
|
Details
|
into cooled ammonium formate/acetonitrile solution (30 mL)
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Type
|
STIRRING
|
Details
|
The resulting orange colored solution was stirred
|
Type
|
ADDITION
|
Details
|
tetrahydrofuran (40 mL) was added
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |